molecular formula C18H15F3N4O4 B2691753 N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2415631-22-8

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2691753
CAS No.: 2415631-22-8
M. Wt: 408.337
InChI Key: QCKDEUPWVHPTIR-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features a combination of pyrazole, furan, and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and furan intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide include:

  • N-(1H-pyrazol-5-yl)nicotinamide derivatives
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

What sets N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4/c1-25-14(8-9-23-25)15-7-6-13(28-15)10-22-16(26)17(27)24-11-2-4-12(5-3-11)29-18(19,20)21/h2-9H,10H2,1H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKDEUPWVHPTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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